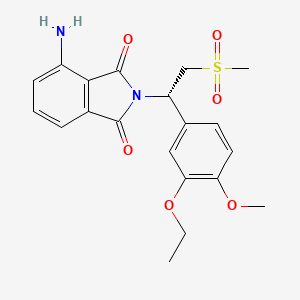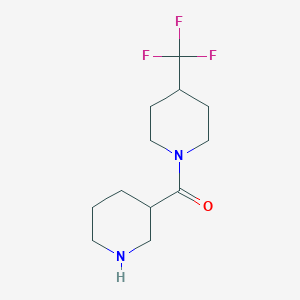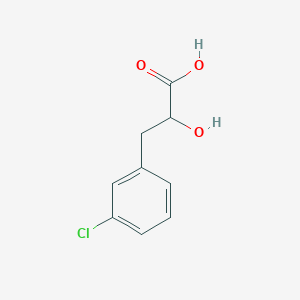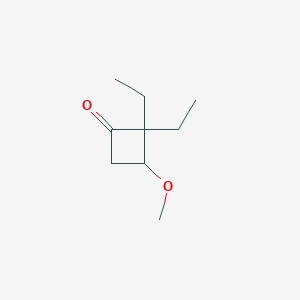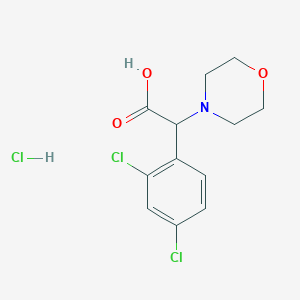
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is one of the most commonly prescribed drugs worldwide and is available in various forms such as tablets, capsules, gels, and injections.
Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
Research has explored the crystal structures and hydrogen bonding characteristics of morpholinium salts of phenoxyacetic acid analogs, including compounds related to 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride. These studies contribute to understanding the molecular configurations and interactions crucial for the development of pharmaceuticals and materials science applications (Smith & Lynch, 2015).
Synthesis and Biological Activity
The synthesis of novel compounds incorporating the morpholine moiety and their evaluation for anti-inflammatory and analgesic activities have been investigated. These studies highlight the potential therapeutic applications of such compounds, demonstrating the analgesic effect in models of visceral pain and anti-inflammatory effects in carrageenan-induced inflammation models (Drapak et al., 2022).
Antimicrobial Activities
Compounds derived from similar structures have been synthesized and assessed for their antimicrobial activities. These investigations offer insights into the potential of these compounds to act as new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Patel & Shaikh, 2011).
Medicinal Chemistry Applications
Further research has been conducted on the design and synthesis of derivatives with potential cyclooxygenase-2 (COX-2) inhibitory activities. These studies explore the pharmaceutical applications of such compounds, suggesting their utility in developing new anti-inflammatory drugs with reduced side effects (Shi et al., 2012).
Anticonvulsant Activity
Investigations into the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which share structural similarities with 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, provide valuable information on their potential use in treating convulsive disorders. Such research highlights the importance of these compounds in developing new treatments for epilepsy and other seizure-related conditions (El Kayal et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15;/h1-2,7,11H,3-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAWZWZAPAIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |
CAS RN |
1354949-67-9 | |
| Record name | 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



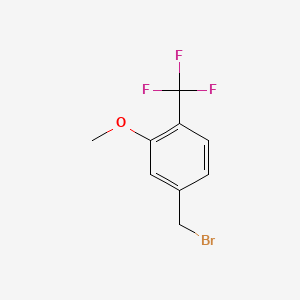
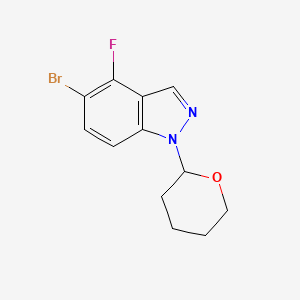
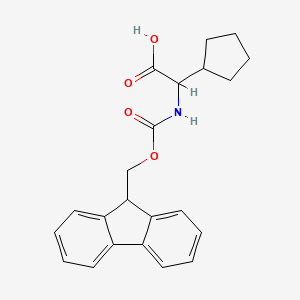
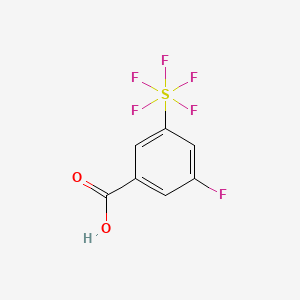
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)

